

4-Ethyl-2-fluoro-1,1'-biphenyl molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Ethyl-2-fluoro-1,1'-biphenyl

Cat. No.: B1348072

[Get Quote](#)

In-Depth Technical Guide: 4-Ethyl-2-fluoro-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **4-Ethyl-2-fluoro-1,1'-biphenyl**, a significant compound in pharmaceutical analysis. It is primarily known as a process impurity of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID), and serves as a critical reference standard in quality control and drug development.

Molecular Structure and Properties

4-Ethyl-2-fluoro-1,1'-biphenyl is a fluorinated aromatic hydrocarbon. The molecule consists of two phenyl rings linked by a single bond (a biphenyl structure), with an ethyl group and a fluorine atom substituting hydrogen atoms on one of the phenyl rings at positions 4 and 2, respectively.

Molecular Formula: $C_{14}H_{13}F$

Molecular Weight: 200.25 g/mol [1]

CAS Number: 55258-76-9[1][2]

IUPAC Name: 4-ethyl-2-fluoro-1-phenylbenzene[1]

The structural characteristics, particularly the fluorine substitution, can influence the molecule's chemical properties and are crucial for its identification and separation in analytical procedures.

Physicochemical Data

The following table summarizes the key physicochemical data for **4-Ethyl-2-fluoro-1,1'-biphenyl**. This information is vital for its handling, analysis, and characterization.

Property	Value	Source
Molecular Formula	C ₁₄ H ₁₃ F	[1]
Molecular Weight	200.25 g/mol	[1]
CAS Number	55258-76-9	[1][2]
Appearance	Colorless crystal or white powder	General knowledge
Solubility	Slightly soluble in water, soluble in organic solvents like ethanol, acetone, and toluene.	General knowledge

Note: Some physical properties like melting and boiling points are not consistently reported in publicly available literature and are often predicted. For precise values, referring to a Certificate of Analysis from a certified supplier is recommended.

Synthesis and Characterization

As a known impurity of Flurbiprofen (designated as Flurbiprofen EP Impurity F), the synthesis of **4-Ethyl-2-fluoro-1,1'-biphenyl** is often a part of the process development and impurity profiling of the active pharmaceutical ingredient (API). While specific, detailed public synthesis protocols for this particular impurity are scarce, the general approach involves multi-step organic synthesis.

A common strategy for the synthesis of biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a substituted phenylboronic acid

with a substituted aryl halide in the presence of a palladium catalyst.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **4-Ethyl-2-fluoro-1,1'-biphenyl** is not readily available in the public domain, a general procedure based on common organic synthesis techniques for similar compounds is outlined below. This is a hypothetical protocol and would require optimization.

Hypothetical Synthesis via Suzuki-Miyaura Coupling:

- **Reaction Setup:** To a reaction vessel, add 1-bromo-4-ethyl-2-fluorobenzene, phenylboronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., sodium carbonate).
- **Solvent Addition:** Add a suitable solvent system, such as a mixture of toluene and water.
- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with stirring for several hours.
- **Monitoring:** Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture, and perform an aqueous work-up to remove the catalyst and inorganic salts.
- **Purification:** Purify the crude product using column chromatography on silica gel to obtain pure **4-Ethyl-2-fluoro-1,1'-biphenyl**.

Analytical Characterization Protocols:

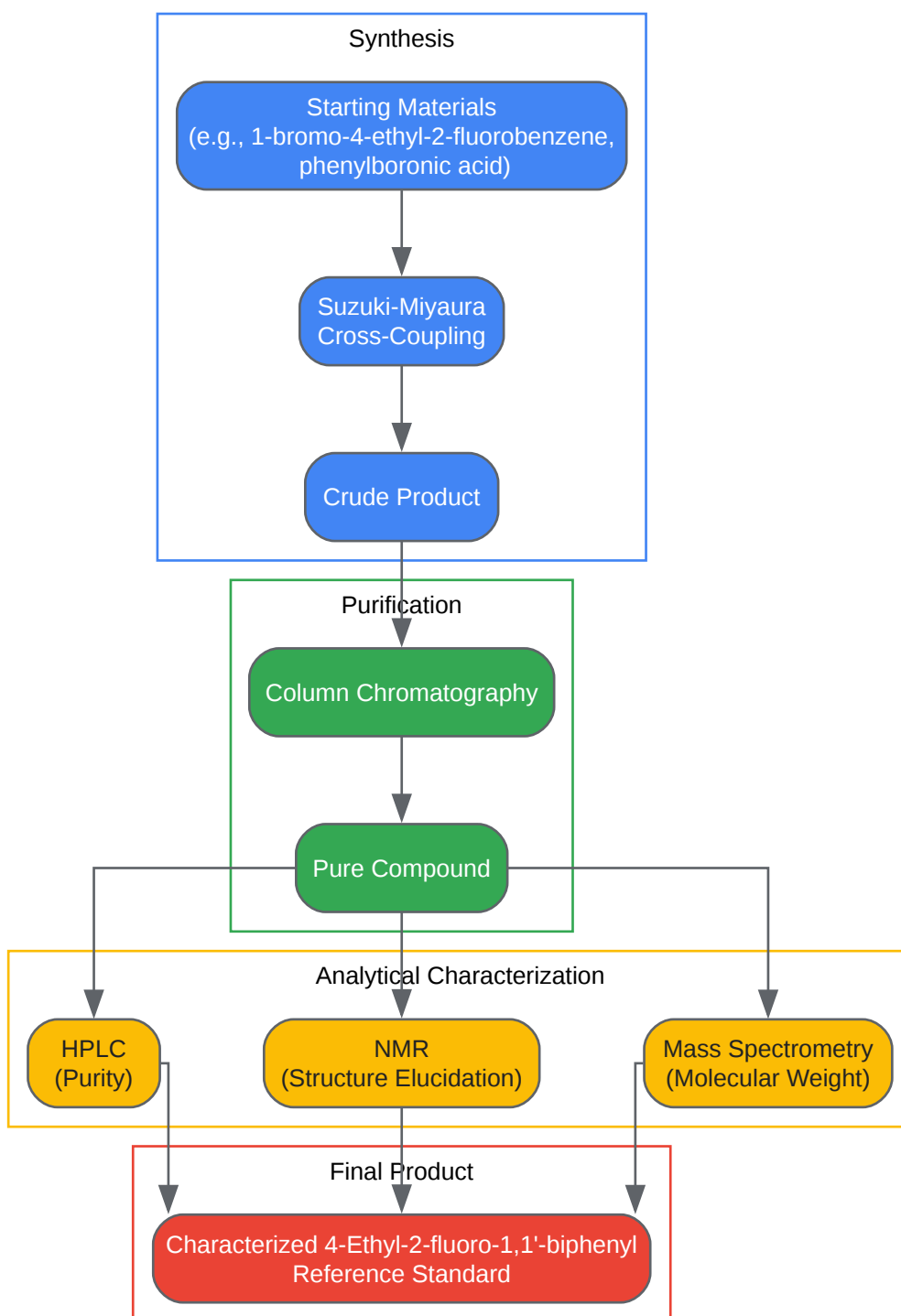
The identity and purity of **4-Ethyl-2-fluoro-1,1'-biphenyl** are confirmed using a combination of spectroscopic and chromatographic techniques. As a reference standard, it is typically supplied with comprehensive analytical data.^[3]

- **High-Performance Liquid Chromatography (HPLC):** An HPLC method is used to determine the purity of the compound. A typical method would involve a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and a buffer (e.g., phosphate buffer) at a specific pH. Detection is usually performed using a UV detector.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are used to confirm the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, which can further aid in structural elucidation.

Logical Relationships in Analysis

The following diagram illustrates the logical workflow for the synthesis and characterization of **4-Ethyl-2-fluoro-1,1'-biphenyl**, highlighting the relationship between its synthesis, purification, and final analytical confirmation.



[Click to download full resolution via product page](#)

Synthesis and Characterization Workflow

This guide provides foundational knowledge on **4-Ethyl-2-fluoro-1,1'-biphenyl** for professionals in the pharmaceutical industry. For regulatory purposes and precise quantitative

analysis, it is imperative to use a certified reference standard and refer to its accompanying Certificate of Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Ethyl-2-fluoro-1,1'-biphenyl | C₁₄H₁₃F | CID 1490326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-ethyl-2-fluoro-1,1'-biphenyl - CAS - 55258-76-9 | Axios Research [axios-research.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- To cite this document: BenchChem. [4-Ethyl-2-fluoro-1,1'-biphenyl molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1348072#4-ethyl-2-fluoro-1-1-biphenyl-molecular-structure-and-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com